Glycine, L-valyl-L-prolylglycyl-
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Overview
Description
Glycine, L-valyl-L-prolylglycyl- is a peptide compound composed of glycine, valine, and proline amino acids. It is a white to light yellow solid with specific biological activities and solubility properties due to its unique structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-valyl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of Glycine, L-valyl-L-prolylglycyl- follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-valyl-L-prolylglycyl- can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, mild acidic or basic conditions.
Substitution: Alkyl halides, organic solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products.
Scientific Research Applications
Glycine, L-valyl-L-prolylglycyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of Glycine, L-valyl-L-prolylglycyl- involves its interaction with specific molecular targets and pathways. It may modulate oxidative stress, acetylcholine depletion, and secretase activities, leading to neuroprotective effects . The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycine-L-proline-L-glutamate: Another peptide with neuroprotective properties.
Cyclic glycine-proline: A small neuroactive peptide with a cyclic structure.
Uniqueness
Glycine, L-valyl-L-prolylglycyl- is unique due to its specific amino acid sequence, which imparts distinct biological activities and solubility properties. Its combination of glycine, valine, and proline residues allows for unique interactions with molecular targets, differentiating it from other similar peptides.
Properties
CAS No. |
53356-54-0 |
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Molecular Formula |
C14H24N4O5 |
Molecular Weight |
328.36 g/mol |
IUPAC Name |
2-[[2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H24N4O5/c1-8(2)12(15)14(23)18-5-3-4-9(18)13(22)17-6-10(19)16-7-11(20)21/h8-9,12H,3-7,15H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t9-,12-/m0/s1 |
InChI Key |
AEHVVJHRVKKFLJ-CABZTGNLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
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